Cyclopentyl 1,6-dimethyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Cyclopentyl 1,6-dimethyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with the molecular formula C18H21N3O5. This compound is part of the pyrimidine family, which is known for its diverse applications in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentyl 1,6-dimethyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of cyclopentanone with ethyl acetoacetate in the presence of ammonium acetate to form the pyrimidine ring. The nitrophenyl group is introduced via a nitration reaction using concentrated nitric acid and sulfuric acid. The final esterification step involves the reaction of the carboxylic acid with cyclopentanol under acidic conditions to yield the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl 1,6-dimethyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases for ester hydrolysis.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Carboxylic acids or other ester derivatives.
Scientific Research Applications
Cyclopentyl 1,6-dimethyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Cyclopentyl 1,6-dimethyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The pyrimidine ring can also participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Cycloheptyl 4-(2,5-dimethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
- Cycloheptyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
- Methyl 4-cyclohexyl-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Uniqueness
Cyclopentyl 1,6-dimethyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitrophenyl group enhances its potential as a pharmacophore, while the cyclopentyl ester group contributes to its lipophilicity and membrane permeability.
Biological Activity
Cyclopentyl 1,6-dimethyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS No. 313970-35-3) is a compound belonging to the tetrahydropyrimidine family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, structural properties, and pharmacological effects.
The molecular formula of this compound is C18H21N3O5 with a molecular weight of approximately 359.38 g/mol. The compound features a tetrahydropyrimidine core substituted with cyclopentyl and nitrophenyl groups that may influence its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the tetrahydropyrimidine ring through condensation reactions followed by functional group modifications to introduce the cyclopentyl and nitrophenyl substituents. Specific methodologies for synthesis can vary based on desired purity and yield.
Antimycotic Activity
Recent studies have investigated the antimycotic properties of related compounds in the tetrahydropyrimidine class. For instance, derivatives have shown efficacy against fungal pathogens such as Candida albicans and Aspergillus flavus. In comparative studies, certain derivatives demonstrated greater activity than fluconazole, a standard antifungal treatment .
The mechanism of action for these compounds often involves interference with fungal cell wall synthesis or function. Computational studies suggest that these compounds may interact with specific targets within fungal cells, leading to cell death or growth inhibition .
Structure-Activity Relationship (SAR)
The presence of specific substituents (e.g., nitrophenyl) has been linked to enhanced biological activity. For example, the introduction of electron-withdrawing groups such as nitro can increase the lipophilicity and cellular uptake of the compound, thereby enhancing its efficacy against microbial targets .
Case Studies
A notable case study involved the evaluation of various tetrahydropyrimidine derivatives against Candida albicans. The study employed both in vitro assays and molecular docking simulations to elucidate the binding affinities of these compounds to target enzymes involved in fungal metabolism. Results indicated that compounds with similar structural motifs to Cyclopentyl 1,6-dimethyl-4-(3-nitrophenyl)-2-oxo exhibited significant antifungal activity .
Data Table: Biological Activities
Properties
IUPAC Name |
cyclopentyl 3,4-dimethyl-6-(3-nitrophenyl)-2-oxo-1,6-dihydropyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5/c1-11-15(17(22)26-14-8-3-4-9-14)16(19-18(23)20(11)2)12-6-5-7-13(10-12)21(24)25/h5-7,10,14,16H,3-4,8-9H2,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWSNVHTDOSLBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1C)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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